molecular formula C21H19IN2O3S B2689800 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide CAS No. 312756-69-7

4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide

货号: B2689800
CAS 编号: 312756-69-7
分子量: 506.36
InChI 键: RXHUFUIXRBERRI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Development of Sulfamoyl Benzamide Chemistry

The evolution of sulfamoyl benzamides is rooted in the broader history of sulfonamide therapeutics. The discovery of prontosil (chrysoidin) by Gerhard Domagk in 1935 marked the first breakthrough, demonstrating antibacterial properties through its metabolite, sulfanilamide. Trefouel et al. later proposed that sulfanilamide’s activity stemmed from its structural similarity to p-aminobenzoic acid (PABA), a bacterial growth factor. This led to the development of derivatives like sulfapyridine (1938) and sulfathiazole (1939), which expanded efficacy against pneumococcal and staphylococcal infections.

A pivotal shift occurred with the synthesis of p-aminomethylbenzenesulfonamide (sulfamylon) by Miller et al. in 1940, which exhibited activity against anaerobic bacteria and resistance to PABA antagonism. This innovation underscored the importance of structural modifications, such as alkyl spacers between the benzene ring and amino group, in circumventing enzymatic interference. By the 1940s, sulfamoyl benzamides emerged as a distinct subclass, combining the sulfonamide moiety with benzamide frameworks to enhance target specificity.

Significance of Iodinated Sulfamoyl Benzamides in Academic Research

Iodinated sulfamoyl benzamides, such as 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide, have gained prominence due to iodine’s unique physicochemical properties. The iodine atom’s large atomic radius and electronegativity facilitate halogen bonding with enzyme active sites, enhancing binding affinity and selectivity. For instance, N-(2-aminoethyl)-2-chloro-4-iodobenzamide (Compound 2d) demonstrated nanomolar inhibition of monoamine oxidase B (MAO-B), a key enzyme in neurodegenerative diseases.

The radioisotopic potential of iodine-125 and iodine-131 further enables these compounds to serve as radioligands for imaging enzyme activity in vivo. This dual functionality—therapeutic and diagnostic—positions iodinated sulfamoyl benzamides as versatile tools in enzymology and drug discovery.

Structural Features and Classification

The core structure of this compound comprises three modular components:

  • Benzamide backbone : Provides rigidity and facilitates π-π stacking with aromatic residues in enzyme binding pockets.
  • Sulfamoyl group (-SO$$2$$NH$$2$$) : Engages in hydrogen bonding and electrostatic interactions, critical for enzyme inhibition.
  • Iodophenyl and methylphenyl substituents : The iodine atom enhances hydrophobic interactions, while methyl groups fine-tune steric effects.

Table 1: Structural Modifications and Biochemical Effects

Substituent Position Functional Group Enzyme Target Effect on IC$$_{50}$$
Para (Iodine) -I MAO-B 0.80 µM
Meta (Methyl) -CH$$_3$$ h-NTPDase1 2.88 µM
Ortho (Methyl) -CH$$_3$$ h-NTPDase3 1.49 µM

Such modifications enable precise tuning of inhibitory activity across enzyme families, including glucokinase (GK) and nucleoside triphosphate diphosphohydrolases (NTPDases).

属性

IUPAC Name

4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19IN2O3S/c1-14-5-3-4-6-19(14)23-21(25)16-7-12-20(15(2)13-16)28(26,27)24-18-10-8-17(22)9-11-18/h3-13,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHUFUIXRBERRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the iodophenyl and sulfamoyl intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

科学研究应用

Medicinal Chemistry Applications

Sulfonamide compounds are known for their diverse biological activities, making them valuable in medicinal chemistry. The specific compound has been investigated for:

  • Antimicrobial Activity : Sulfonamides have historically been used as antibiotics. Research indicates that derivatives with specific substitutions can enhance their antibacterial properties against various pathogens.
  • Anticancer Potential : Recent studies have shown that sulfonamide derivatives can exhibit cytotoxic effects on cancer cell lines. The incorporation of an iodophenyl group may enhance the compound's ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some sulfonamide derivatives are known to inhibit inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

In Vitro Studies

Numerous studies have evaluated the biological activity of sulfonamide derivatives:

  • Cytotoxicity : A study demonstrated that compounds similar to 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide showed significant cytotoxic activity against human cancer cell lines (e.g., breast and colon cancer) .
  • Enzyme Inhibition : Research has indicated that certain sulfonamides inhibit key enzymes involved in cancer proliferation and inflammation, such as carbonic anhydrase and cyclooxygenase .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound:

  • Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor size and improving survival rates when treated with sulfonamide derivatives .

Case Studies

  • Antitumor Activity : A specific case study highlighted the effectiveness of a related sulfonamide in inhibiting tumor growth in xenograft models, showcasing its potential as a lead compound for anticancer drug development .
  • Inflammatory Disease Treatment : Another study focused on the anti-inflammatory properties of sulfonamides, demonstrating their ability to reduce markers of inflammation in animal models of arthritis .

作用机制

The mechanism of action of 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site

生物活性

The compound 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide is a member of the benzamide class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N2O2S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure features a sulfamoyl group attached to a benzamide framework, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antiviral agent , particularly against hepatitis B virus (HBV), and as an anticancer agent.

Antiviral Activity

Recent studies have highlighted that derivatives of benzamide exhibit broad-spectrum antiviral effects. For instance, similar compounds have been shown to enhance intracellular levels of APOBEC3G (A3G) , an important factor in inhibiting viral replication. In vitro studies indicated that certain benzamide derivatives could inhibit HBV replication effectively, showcasing potential for further development in antiviral therapies .

Anticancer Activity

Benzamide derivatives have also been explored for their anticancer properties. Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer cell survival .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may include:

  • Inhibition of viral replication : By increasing levels of A3G, leading to enhanced degradation of viral DNA.
  • Induction of apoptosis : Through activation of caspase pathways in cancer cells.
  • Targeting specific kinases : Some derivatives have shown activity against kinases involved in cancer progression.

Case Studies and Research Findings

  • Study on Antiviral Activity :
    • A recent investigation into N-phenylbenzamide derivatives demonstrated that compounds with structural similarities to this compound exhibited IC50 values indicating potent antiviral activity against HBV. For example, one derivative showed an IC50 value of 1.99 µM against HBV in HepG2.2.15 cells .
  • Anticancer Efficacy :
    • In vitro studies on related compounds indicated significant cytotoxicity against various cancer cell lines, with some derivatives achieving IC50 values in the low micromolar range. The underlying mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis .

Data Table: Biological Activity Summary

Activity TypeCompound NameIC50 (µM)Mechanism
AntiviralThis compound1.99Increased A3G levels
AnticancerRelated Benzamide Derivative<10Apoptosis induction

相似化合物的比较

Structural Analogs with Sulfonamide/Sulfamoyl Linkers

2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide
  • Structure : Features a benzamide core with a methylsulfonyl group at position 4 and a 4-chloro-3-iodophenyl substituent.
  • Key Differences : Replaces the sulfamoyl group with a methylsulfonyl moiety and introduces a chlorine atom adjacent to iodine on the phenyl ring.
  • Biological Relevance : Synthesized as an intermediate for anticancer drugs. Crystallographic studies reveal a dihedral angle of 52.13° between benzene rings, influencing molecular packing via N–H⋯O hydrogen bonds .
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
  • Structure : Contains a benzenesulfonamide group linked to a 5-methylisoxazole ring.
  • Key Differences : Replaces the 4-iodophenyl group with a 5-methylisoxazole and uses a sulfonamide instead of sulfamoyl linker.
  • Biological Relevance : Synthesized for antimicrobial screening. Crystallographic data (R factor = 0.055) confirm planar geometry, which may enhance interaction with microbial enzymes .
N-[4-[(5-Amino-1H-1,2,4-triazol-3-yl)amino]-2-methylphenyl]benzamide
  • Structure: Substitutes the sulfamoyl group with a 5-amino-1,2,4-triazole moiety.
  • Key Differences : Lacks iodine and sulfamoyl groups but introduces a triazole ring, which can participate in hydrogen bonding .

Functional Group Modifications and Pharmacological Impact

Role of Iodine Substituents
  • The iodine atom in 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide contributes to higher molecular weight and lipophilicity compared to analogs like 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide (which retains iodine but adds chlorine). Iodine’s electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets .
Sulfamoyl vs. Sulfonamide Linkers
  • Sulfamoyl groups (as in the target compound) provide hydrogen-bonding capability via the NH group, whereas sulfonamides (e.g., 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ) lack this feature. This difference could influence target selectivity, particularly in enzymes like carbonic anhydrase or antimicrobial targets .

常见问题

Q. What are the optimal synthetic routes for 4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide, and how can yields be improved?

  • Methodological Answer : The compound can be synthesized via sulfonylation and benzamide coupling. For example, sulfanilamide derivatives are often prepared by refluxing precursors in DMF, but microwave-assisted synthesis (e.g., 97% yield for a related sulfonamide in ) significantly improves efficiency. Optimize reaction times and solvent systems (e.g., methanol-acetic acid for crystallization, as in ). Use TLC (silica gel F254 plates) and NMR (500 MHz, δ 7.2–8.5 ppm for aromatic protons) to monitor purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H (500 MHz) and ¹³C (125 MHz) spectra; focus on sulfonamide (-SO₂NH-) protons (δ ~10–12 ppm) and aromatic splitting patterns .
  • X-ray Crystallography : Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions observed in benzamide derivatives, ). ORTEP-3 or WinGX can visualize molecular geometry .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ ion for a similar compound at m/z 485.2, ).

Q. How can researchers screen this compound for biological activity?

  • Methodological Answer :
  • In vitro Assays : Test against cancer cell lines (e.g., PC-3, MCF7) at 10 µM using MTT assays. Prioritize compounds with >50% inhibition (as in ). Include fibroblast controls to assess cytotoxicity .
  • ELISA Screening : For PD-L1 inhibition, use a competitive ELISA to measure IC₅₀ values (e.g., 57% inhibition for a related salicylamide derivative, ).
  • ADMET Profiling : Predict logP (iLOGP, XLOGP) and toxicity (LD₅₀ >500 mg/kg) using in silico tools like SwissADME .

Advanced Research Questions

Q. How can discrepancies between in silico predictions and experimental bioactivity data be resolved?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., PD-L1). Compare docking scores (e.g., -9.2 kcal/mol for active compounds) with ELISA results to validate hypotheses .
  • Free Energy Perturbation (FEP) : Refine binding affinity calculations for halogen-substituted derivatives (e.g., iodine’s steric effects) .
  • Solubility Correction : Address poor aqueous solubility (common in sulfonamides) via co-solvent systems (e.g., DMSO-PBS) or prodrug strategies .

Q. What strategies validate enantiomer-specific effects in derivatives of this compound?

  • Methodological Answer :
  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol, 90:10). Compare retention times and bioactivity (e.g., R-enantiomers of trifluorobutyl derivatives showed 2x potency, ).
  • Circular Dichroism (CD) : Correlate optical activity with cellular uptake (e.g., MCF7 apoptosis rates) .
  • Crystallographic Resolution : Determine absolute configuration via anomalous scattering in SHELXL-refined structures .

Q. How can structure-activity relationships (SARs) be systematically analyzed for this compound?

  • Methodological Answer :
  • Fragment-Based Design : Replace the 4-iodophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) moieties. Test inhibitory activity against DU-145 cells .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields. Validate with IC₅₀ data from kinase assays .
  • Meta-Analysis : Compare bioactivity trends across analogs (e.g., PC-3 sensitivity correlates with sulfamoyl substitution patterns, ) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。